Adavivint

Übersicht

Beschreibung

Lorecivivint: SM04690 ) is a novel small molecule developed by Biosplice Therapeutics, Inc. It has demonstrated potential disease-modifying effects in osteoarthritis (OA) through inhibition of the Wnt signaling pathway. Lorecivivint is currently in phase III clinical trials for the treatment of knee osteoarthritis .

Wissenschaftliche Forschungsanwendungen

Die potenziellen Anwendungen von Lorecivivint gehen über Osteoarthritis hinaus. Hier sind einige Bereiche, in denen es möglicherweise nützlich ist:

-

Behandlung von Osteoarthritis : Lorecivivint zielt darauf ab, die Gelenkfunktion durch Modulation des Wnt-Signalwegs zu verbessern. Seine krankheitsmodifizierenden Wirkungen könnten OA-Patienten zugute kommen.

-

Chondrozytendifferenzierung : Die Auswirkungen von Lorecivivint auf die Chondrozytendifferenzierung können breitere Implikationen für die Knorpelreparatur und -regeneration haben.

-

Entzündungshemmende Wirkungen : Die Hemmung der Wnt-Signalübertragung kann Entzündungen reduzieren, wodurch Lorecivivint bei verschiedenen entzündlichen Erkrankungen relevant wird.

5. Wirkmechanismus

Der Mechanismus von Lorecivivint beinhaltet die Hemmung von CLK2 und DYRK1A, die beide die Wnt-Signalübertragung regulieren. Durch die Störung dieses Signalwegs beeinflusst es die Chondrogenese, Entzündung und Gelenkhomeostase.

Wirkmechanismus

Adavivint: A Detailed Examination of Its Mechanism of Action

This compound, also known as lorecivivint, is a synthetic organic compound that has been gaining attention in the field of pharmacology due to its potential therapeutic applications . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the intranuclear kinases CLK2 and DYRK1A . These kinases play a crucial role in the modulation of the Wnt pathway, a signaling pathway that is essential for various cellular processes .

Mode of Action

This compound acts downstream of β-catenin and inhibits the phosphorylation of serine/arginine-rich splicing factors through its interaction with CLK2 and DYRK1A .

Biochemical Pathways

The Wnt pathway, which this compound inhibits, plays a key role in tissue homeostasis regulation, particularly in the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts . This process is crucial for cartilage tissue repair and regeneration within joints . In osteoarthritic joints, increased Wnt signaling leads to cartilage degradation . Therefore, the inhibition of the Wnt pathway by this compound may provide a novel disease-modifying osteoarthritis drug (DMOAD) that can ameliorate cartilage dysregulation associated with osteoarthritis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the Wnt pathway. By inhibiting CLK2 and DYRK1A, this compound induces early chondrogenesis and enhances mature chondrocyte function . This results in the potential amelioration of cartilage dysregulation associated with osteoarthritis .

Action Environment

It is known that various environmental factors can influence the action of drugs in general . These factors can include climate, level of pollution, socio-economic conditions, and others

Biochemische Analyse

Biochemical Properties

Adavivint plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It interacts with several key biomolecules, including the intranuclear kinases CLK2 and DYRK1A. These interactions inhibit the phosphorylation of serine/arginine-rich splicing factors, which are essential for the regulation of gene expression . Additionally, this compound affects the levels of β-catenin, a central mediator of Wnt signaling, thereby modulating the transcription of Wnt target genes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In mesenchymal stem cells, it promotes chondrocyte differentiation and inhibits cartilage catabolism, which is beneficial for cartilage repair and regeneration . In cancer cells, such as SW480 colon cancer cells, this compound induces apoptosis and reduces cell proliferation by inhibiting Wnt signaling . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β-catenin and other downstream effectors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CLK2 and DYRK1A, leading to the inhibition of these kinases. This inhibition prevents the phosphorylation of splicing factors, thereby altering gene expression patterns . This compound also reduces the expression of Wnt target genes such as TCF1, TCF4, AXIN2, and LEF1 at a post-transcriptional level . By modulating these molecular targets, this compound effectively disrupts the Wnt signaling pathway and its associated cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to one year . Long-term studies have shown that this compound maintains its inhibitory effects on Wnt signaling and cartilage catabolism over extended periods, making it a promising candidate for chronic conditions . Its stability and efficacy can be influenced by factors such as storage conditions and formulation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits Wnt signaling and promotes cartilage regeneration without significant adverse effects . At higher doses, it can cause toxic effects, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as CLK2 and DYRK1A. These interactions affect the phosphorylation status of splicing factors, thereby influencing gene expression and metabolic flux . Additionally, this compound’s modulation of Wnt signaling impacts various metabolic processes, including glucose metabolism and lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on Wnt signaling . The compound’s distribution is also influenced by its solubility and stability in different cellular environments .

Subcellular Localization

This compound predominantly localizes to the nucleus, where it interacts with intranuclear kinases and other components of the Wnt signaling pathway . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific nuclear compartments . This subcellular localization is crucial for its ability to modulate gene expression and cellular processes effectively.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Lorecivivint have not been widely disclosed in the public domain. its industrial production methods likely involve specialized chemical synthesis techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Lorecivivint zeichnet sich vor allem durch die Hemmung von zwei Kinasen aus : Lorecivivint zeichnet sich vor allem durch die Hemmung von zwei Kinasen aus: CLK2 (CDC-ähnliche Kinase 2) und DYRK1A (duale Spezifitäts-Tyrosin-regulierte Kinase 1A). Diese Kinasen spielen eine wesentliche Rolle im Wnt-Signalweg. Obwohl spezifische Reaktionen nicht im Detail beschrieben werden, erfährt Lorecivivint wahrscheinlich Modifikationen im Zusammenhang mit der Hemmung dieser Kinasen.

Häufige Reagenzien und Bedingungen, die bei der Synthese ähnlicher Kinaseinhibitoren verwendet werden, können Einblicke in das chemische Verhalten von Lorecivivint liefern. Die wichtigsten Produkte, die während seiner Synthese gebildet werden, wären wahrscheinlich Zwischenprodukte oder Derivate, die mit seinem Wirkmechanismus zusammenhängen.

Vergleich Mit ähnlichen Verbindungen

Während Lorecivivint in seiner dualen Kinasehemmung einzigartig ist, umfassen andere Verbindungen, die auf den Wnt-Signalweg abzielen, Cirtuvivint (ebenfalls von Biosplice Therapeutics entwickelt) und verschiedene experimentelle Mittel. Das spezifische Profil von Lorecivivint zeichnet es als einen potenziellen Durchbruch in der Osteoarthritistherapie aus.

Denken Sie daran, dass Lorecivivint noch untersucht wird und weitere Forschung seine volle Wirkung und sein Sicherheitsprofil aufdecken wird. Spannenderweise stellt es einen Schritt in Richtung der Bewältigung des ungedeckten Bedarfs von OA-Patienten weltweit dar .

Eigenschaften

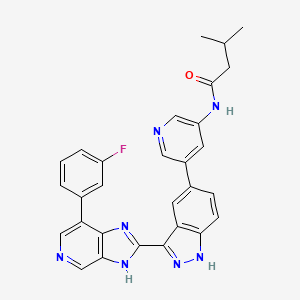

IUPAC Name |

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWDWAYVBQMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467093-03-3 | |

| Record name | Lorecivivint [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorecivivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORECIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of lorecivivint?

A1: Lorecivivint is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). [] These kinases regulate the Wnt signaling pathway, which is upregulated in osteoarthritis (OA). [] By inhibiting CLK2 and DYRK1A, lorecivivint modulates Wnt signaling and exhibits disease-modifying properties in preclinical models of OA. []

Q2: How does lorecivivint affect Wnt signaling in chondrocytes?

A2: Lorecivivint inhibits Wnt signaling in chondrocytes, the cells responsible for maintaining cartilage health. [] Excessive Wnt activation is associated with cartilage damage, and lorecivivint's ability to modulate this pathway contributes to its therapeutic potential in OA. []

Q3: What is the role of the Wnt pathway in osteoarthritis?

A3: The Wnt pathway plays a complex role in OA, with both protective and detrimental effects depending on the context. [, ] While low levels of Wnt activity are essential for chondrocyte survival, excessive activation contributes to inflammation, subchondral bone formation, and cartilage thinning, ultimately driving OA progression. [, , ]

Q4: What preclinical evidence supports lorecivivint as a potential OA treatment?

A4: Preclinical studies demonstrate that lorecivivint inhibits cartilage catabolism, reduces inflammation, and promotes cartilage regeneration. [, , , ] In vitro, lorecivivint protects human OA cartilage explants from the damaging effects of inflammatory cytokines. [, ] In vivo, lorecivivint has demonstrated chondroprotective and regenerative effects in animal models of OA. [, ]

Q5: What animal models have been used to study lorecivivint in OA?

A5: Lorecivivint has been evaluated in several animal models of OA, including a rat model of chemically induced meniscal degeneration [], a rat model of knee instability-induced post-traumatic OA [], and a canine model of anterior cruciate ligament transection. [] These models mimic different aspects of OA pathogenesis, providing comprehensive insights into lorecivivint's therapeutic potential.

Q6: How is lorecivivint administered?

A6: Lorecivivint is administered via intra-articular injection directly into the affected joint. [, , , ] This route of administration allows for targeted delivery to the site of action, potentially maximizing efficacy and minimizing systemic exposure.

Q7: What is the current clinical development status of lorecivivint?

A7: Lorecivivint has been evaluated in Phase 1 and Phase 2 clinical trials for knee OA, demonstrating promising safety and efficacy signals. [, , , , , , ] Several Phase 3 clinical trials are currently ongoing to further evaluate its long-term safety and efficacy in patients with knee OA. [, , , ]

Q8: What are the primary endpoints of lorecivivint Phase 3 clinical trials in knee OA?

A8: Phase 3 trials evaluating lorecivivint in knee OA are primarily assessing its effects on pain reduction and structural progression. [, ] These trials utilize validated outcome measures, including the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and radiographic assessments of joint space width, to evaluate lorecivivint's clinical benefit. [, , ]

Q9: Has lorecivivint demonstrated any long-term benefits in patients with knee OA?

A9: Preliminary data from an ongoing Phase 3 extension study (OA-07) suggest that lorecivivint may provide long-term benefits for patients with severe knee OA. [, ] These benefits include sustained pain relief, improved physical function, and potentially slowed radiographic progression, highlighting lorecivivint's potential as a disease-modifying agent. [, ]

Q10: Have any safety concerns been identified with lorecivivint in clinical trials?

A10: Lorecivivint has generally been well-tolerated in clinical trials to date, with no significant systemic side effects reported. [, , , , ] Safety assessments, including monitoring for local and systemic adverse events and evaluating bone health parameters, are ongoing in clinical trials to further characterize the safety profile of lorecivivint. [, ]

Q11: What is the significance of studying lorecivivint's effects on meniscal injuries?

A11: Meniscal injuries are highly prevalent and frequently coexist with OA, contributing to pain, joint instability, and accelerated cartilage degeneration. [] Lorecivivint's preclinical evaluation in a rat model of meniscal degeneration demonstrated its potential to protect the meniscus by reducing catabolic enzyme expression and inflammation, indicating its potential as a structure-modifying treatment for meniscal injuries. []

Q12: What are the implications of lorecivivint's cartilage-protective effects observed in human OA explants?

A12: Lorecivivint's ability to inhibit cartilage catabolism in human OA explants provides crucial translational evidence supporting its disease-modifying potential. [] By reducing the production of matrix metalloproteinases (MMPs) and other catabolic factors, lorecivivint may preserve cartilage integrity and slow down OA progression. []

Q13: How does lorecivivint compare to other potential disease-modifying OA drugs (DMOADs)?

A13: Lorecivivint represents a novel class of potential DMOADs targeting the Wnt signaling pathway. [, , ] While other DMOADs have focused on different targets, such as growth factors or cytokines, lorecivivint's unique mechanism of action offers a promising alternative approach to addressing the underlying pathology of OA. [, , ]

Q14: What are the future directions for lorecivivint research?

A14: Future research on lorecivivint will likely focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)